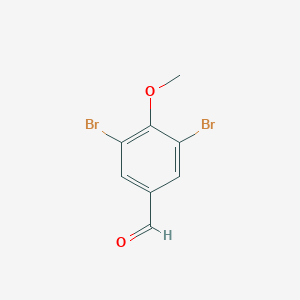

3,5-Dibromo-4-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGHJINSPMGDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973986 | |

| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5844-80-4 | |

| Record name | 3,5-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms ortho to the aldehyde group and a methoxy group para to it, offers multiple reactive sites for the construction of complex molecular architectures. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The presence of the bromine atoms allows for various cross-coupling reactions, while the aldehyde and methoxy groups can be further modified, providing a scaffold for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, spectral data, and key reactions of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 108940-96-1 | [1][2] |

| Molecular Formula | C₈H₆Br₂O₂ | [3] |

| Molecular Weight | 293.94 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 90-91 °C | [1] |

| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | [1][4] |

| InChI Key | CAGHJINSPMGDKT-UHFFFAOYSA-N | [1] |

| Storage Temperature | 4°C, stored under nitrogen | [1] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. The following sections detail the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, and methoxy protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~160 | C-4 (aromatic, attached to -OCH₃) |

| ~135 | C-2, C-6 (aromatic, attached to -H) |

| ~132 | C-1 (aromatic, attached to -CHO) |

| ~115 | C-3, C-5 (aromatic, attached to -Br) |

| ~60 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |

| ~1700 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1570 | Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Asymmetric, Aryl Ether) |

| ~1040 | Strong | C-O Stretch (Symmetric, Aryl Ether) |

| ~870 | Strong | C-H Bend (Out-of-plane, Aromatic) |

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Cleavage of the aldehyde group (loss of H or CHO) is a common fragmentation pathway for benzaldehydes.[2]

| m/z | Interpretation |

| 294/296/298 | Molecular ion peak (M⁺) with isotopic pattern for two bromine atoms |

| 293/295/297 | [M-H]⁺ |

| 265/267/269 | [M-CHO]⁺ |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be achieved via the methylation of 3,5-dibromo-4-hydroxybenzaldehyde.

Materials:

-

3,5-Dibromo-4-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS) or Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

To this stirred suspension, add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Wittig Reaction

The aldehyde functional group can be converted to an alkene via the Wittig reaction.

Materials:

-

This compound

-

A suitable phosphonium ylide (e.g., prepared from a phosphonium salt and a base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

-

Base (e.g., n-Butyllithium, Sodium hydride)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C and add the base (e.g., n-butyllithium) dropwise to generate the ylide (indicated by a color change).

-

Stir the mixture at this temperature for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired alkene.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize the excess NaBH₄ and adjust the pH.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3,5-dibromo-4-methoxyphenyl)methanol.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)

-

Acetone or a mixture of t-butanol and water

-

Sodium bisulfite (NaHSO₃) (for KMnO₄ workup)

-

Dilute sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using KMnO₄):

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a t-butanol/water mixture.

-

Slowly add a solution of potassium permanganate in water to the stirred solution. The reaction is exothermic and may require cooling.

-

Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Cool the reaction mixture and add sodium bisulfite to quench the excess KMnO₄.

-

Acidify the mixture with dilute sulfuric acid to a pH of ~2.

-

Extract the product, 3,5-Dibromo-4-methoxybenzoic acid, with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.

Suzuki Coupling Reaction

The bromine atoms on the aromatic ring can be substituted using a palladium-catalyzed Suzuki coupling reaction to form new carbon-carbon bonds.

Materials:

-

This compound

-

An appropriate boronic acid or boronic ester (2.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)

-

Degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (2.2 eq), the base (3.0 eq), and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) several times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the diaryl product.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. The presence of multiple functional groups allows for a wide range of transformations, making it a valuable tool for the synthesis of complex organic molecules in the fields of medicinal chemistry and materials science. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers working with this compound.

References

A Technical Guide to 3,5-Dibromo-4-methoxybenzaldehyde

CAS Number: 108940-96-1

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in 3,5-Dibromo-4-methoxybenzaldehyde. It covers the compound's physicochemical properties, synthesis, spectroscopic analysis, key reactions, and biological activities, with a focus on its application as a versatile chemical intermediate.

Physicochemical and Safety Data

This compound is a halogenated aromatic aldehyde. The bromine and methoxy substituents significantly influence the electronic nature and reactivity of the benzaldehyde core, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 108940-96-1 | [1][2] |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2] |

| Molecular Weight | 293.94 g/mol | [1][2] |

| Melting Point | 90-91 °C | [2] |

| Boiling Point | 332 °C | [1][2] |

| Flash Point | 90 °C | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | COC1=C(C=C(C=C1Br)C=O)Br | [1] |

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard Statements | H290 | May be corrosive to metals. | [1] |

| H302 | Harmful if swallowed. | [1] | |

| H314 | Causes severe skin burns and eye damage. | [1] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [1] |

Note: Safety information should always be confirmed by consulting a current Safety Data Sheet (SDS) before handling the chemical.

Synthesis and Experimental Protocols

References

Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde from Vanillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 3,5-Dibromo-4-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, vanillin. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and workflow visualizations to aid in laboratory application.

Introduction

This compound is a halogenated aromatic aldehyde with significant applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents. The presence of two bromine atoms and a methoxy group on the benzaldehyde scaffold imparts unique chemical properties that are leveraged in various synthetic strategies. This guide outlines a two-step process for its preparation from vanillin: an initial electrophilic dibromination to form 3,5-dibromo-4-hydroxybenzaldehyde, followed by a methylation of the phenolic hydroxyl group.

Reaction Pathway

The synthesis proceeds through a two-step reaction sequence. The first step is the electrophilic aromatic substitution of vanillin to introduce two bromine atoms at the positions ortho to the hydroxyl group, yielding 3,5-dibromo-4-hydroxybenzaldehyde. The second step involves the methylation of the hydroxyl group to afford the final product, this compound.

Caption: Overall reaction pathway for the synthesis of this compound from vanillin.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

This procedure outlines the dibromination of a hydroxybenzaldehyde derivative, which can be adapted for vanillin. The directing effects of the hydroxyl and methoxy groups on vanillin will favor bromination at the 5-position, and with appropriate stoichiometry and conditions, dibromination at the 3 and 5 positions can be achieved. For the synthesis of the dibromo-intermediate from a related starting material, 4-hydroxybenzaldehyde, the following protocol is instructive.

Materials:

-

4-hydroxybenzaldehyde

-

Methanol

-

Bromine

Procedure:

-

Dissolve 122.0 g (1.0 mol) of 4-hydroxybenzaldehyde in 1.0 L of methanol in a flask equipped with a stirrer and cooled in an ice bath.[1]

-

Slowly add 325.0 g (2.2 mol) of bromine over 30 minutes, ensuring the temperature is maintained below 20°C.[1]

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour.[1]

-

Remove approximately 800 mL of methanol by distillation under reduced pressure at 50°C.[1]

-

To the remaining warm solution (around 45°C), add 2.0 L of water over 20 minutes.[1]

-

Cool the mixture to 0°C and stir for 1 hour to facilitate precipitation.[1]

-

Collect the solid product by filtration.[1]

Step 2: Synthesis of this compound

This step involves the methylation of the phenolic hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde. A common and effective method for this transformation is the use of dimethyl sulfate under basic conditions.

Materials:

-

3,5-Dibromo-4-hydroxybenzaldehyde

-

Acetone

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add dimethyl sulfate (1.2 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | 285 | White crystalline solid |

| 3,5-Dibromo-4-hydroxybenzaldehyde | C₇H₄Br₂O₂ | 280.91 | 183-186 | - | Off-white solid |

| This compound | C₈H₆Br₂O₂ | 293.94 | 90-91 | 332.0 ± 37.0 | Solid |

Expected Yields

| Reaction Step | Starting Material | Product | Expected Yield (%) |

| Dibromination of 4-hydroxybenzaldehyde | 4-hydroxybenzaldehyde | 3,5-Dibromo-4-hydroxybenzaldehyde | High |

| Methylation of 3,5-dibromo-4-hydroxybenzaldehyde | 3,5-Dibromo-4-hydroxybenzaldehyde | This compound | 91[1] |

Experimental Workflow and Logic

The synthesis is designed as a sequential process. The successful isolation and purification of the dibrominated intermediate is crucial before proceeding to the methylation step to ensure the purity of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethyl sulfate (DMS) is a potent carcinogen and is toxic and corrosive. Handle with extreme caution in a fume hood and wear appropriate PPE.

-

Glacial acetic acid is corrosive and flammable.

-

Hydrobromic acid is a strong, corrosive acid.

-

Ensure proper quenching of any unreacted bromine with a solution of sodium thiosulfate.

-

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Spectroscopic Analysis of 3,5-Dibromo-4-methoxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data of 3,5-Dibromo-4-methoxybenzaldehyde (CAS No. 108940-96-1), a halogenated aromatic aldehyde of interest in organic synthesis and medicinal chemistry. While a comprehensive search for its experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data has been conducted, specific, publicly available spectra for this compound are not readily accessible. This document provides the available physicochemical properties, outlines generalized experimental protocols for the spectroscopic analysis of such compounds, and presents a logical workflow for data acquisition and interpretation.

Introduction

This compound is a substituted benzaldehyde derivative. Its structure, featuring two bromine atoms and a methoxy group on the aromatic ring, makes it a potentially valuable building block in the synthesis of more complex molecules, including novel pharmaceutical agents. The bromine atoms can influence the molecule's reactivity, lipophilicity, and metabolic stability, while the methoxy and aldehyde functionalities offer sites for further chemical modification. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 108940-96-1 | [1] |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 90-91 °C | |

| Boiling Point | 332.0 ± 37.0 °C at 760 mmHg | |

| InChI Key | CAGHJINSPMGDKT-UHFFFAOYSA-N |

Spectroscopic Data (Data Not Available)

Despite a thorough search of scientific literature and chemical databases, specific experimental ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound could not be obtained. Commercial suppliers may hold this data, but it is not publicly disclosed. For reference, spectroscopic data for the related compound, 3,5-Dibromo-4-hydroxybenzaldehyde, is available in public databases such as PubChem[2]. Researchers requiring definitive spectra for this compound are advised to acquire it experimentally.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the key spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which will result in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid, or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron, forming a molecular ion (M⁺•), and induces fragmentation.

-

-

Mass Analysis:

-

The positively charged molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or isolated organic compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

Conclusion

While the specific experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides the foundational knowledge for its analysis. The detailed experimental protocols and logical workflow presented herein offer a robust framework for researchers to obtain and interpret the necessary NMR, IR, and MS data to fully characterize this compound. Such characterization is an indispensable step in its further application in synthetic and medicinal chemistry.

References

3,5-Dibromo-4-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – December 29, 2025] – 3,5-Dibromo-4-methoxybenzaldehyde has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique substitution pattern, featuring two reactive bromine atoms, an activating methoxy group, and a versatile aldehyde functionality, makes it an invaluable precursor for a diverse array of synthetic transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a molecular formula of C₈H₆Br₂O₂ and a molecular weight of 293.94 g/mol [1]. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 108940-96-1 | [1] |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 332 °C | [1] |

| Purity | Typically ≥97% |

Table 1: 1H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | -CHO |

| 8.05 | s | 2H | Ar-H |

| 3.95 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS. Note: Chemical shifts are estimated based on analogous compounds.

Table 2: 13C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C=O (Aldehyde) |

| 160.0 | C-OCH₃ |

| 135.0 | C-CHO |

| 132.0 | Ar-C (C2, C6) |

| 115.0 | C-Br |

| 60.0 | -OCH₃ |

Solvent: CDCl₃. Note: Chemical shifts are estimated based on analogous compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2830 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1550 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ether) |

| ~750 | Strong | C-Br stretch |

Data is typical for this class of compounds.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 292/294/296 | [M]⁺ molecular ion peak (isotopic pattern for Br₂) |

| 291/293/295 | [M-H]⁺ |

| 263/265/267 | [M-CHO]⁺ |

| 184/186 | [M-Br-CHO]⁺ |

Fragmentation pattern is predicted based on the structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-hydroxybenzaldehyde. The first step involves the electrophilic bromination of the aromatic ring, followed by methylation of the hydroxyl group.

Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde [2][3]

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 mol) in methanol (1.0 L) at 0 °C, slowly add bromine (2.2 mol) while maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove a significant portion of the methanol by distillation under reduced pressure.

-

Add water to the concentrated solution to precipitate the product.

-

Cool the mixture to 0 °C and collect the solid by filtration. Wash the solid with cold water and dry to yield 3,5-dibromo-4-hydroxybenzaldehyde.

Step 2: Synthesis of this compound

-

To a solution of 3,5-dibromo-4-hydroxybenzaldehyde (1.0 mol) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 mol).

-

To this suspension, add dimethyl sulfate (1.2 mol) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Key Reactions and Applications in Organic Synthesis

The strategic placement of the bromine atoms and the aldehyde group makes this compound a versatile substrate for several key carbon-carbon and carbon-heteroatom bond-forming reactions.

Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling

The bromine atoms of this compound serve as excellent handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl aldehydes. These structures are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Table 5: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 3-Bromo-5-phenyl-4-methoxybenzaldehyde | 70-90 |

| 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-4-methoxybenzaldehyde | 65-85 |

Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination to produce stilbene derivatives. This reaction is particularly important in the synthesis of combretastatin analogues, which are potent tubulin polymerization inhibitors.

Experimental Protocol: General Procedure for Wittig Reaction

-

Prepare the phosphonium ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equiv) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

-

To the resulting ylide solution at an appropriate temperature (often 0 °C or room temperature), add a solution of this compound (1.0 equiv) in the same solvent.

-

Stir the reaction mixture for several hours until completion.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction offers an alternative to the Wittig reaction for the synthesis of alkenes, often with higher E-selectivity and easier purification. This reaction is useful for preparing α,β-unsaturated esters and other electron-deficient alkenes.

Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction

-

To a suspension of a base (e.g., NaH, 1.1 equiv) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Add a solution of this compound (1.0 equiv) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The aqueous layer will contain the water-soluble phosphate byproduct.

-

Dry the organic layer, concentrate, and purify the product as needed.

Application in Drug Discovery and Development

This compound is a key starting material in the synthesis of several classes of biologically active compounds, most notably combretastatin analogues and inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).

Synthesis of Combretastatin Analogues: Tubulin Polymerization Inhibitors

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. The synthesis of analogues often involves a Wittig reaction with a substituted benzaldehyde, such as this compound, to form the characteristic stilbene core.

Tubulin polymerization inhibition pathway.

The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Development of FGFR1 Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cellular processes, and its dysregulation is linked to cancer. This compound derivatives have been utilized in the synthesis of potent and selective FGFR1 inhibitors.

FGFR1 signaling pathway and point of inhibition.

By blocking the ATP binding site of the FGFR1 kinase domain, these inhibitors prevent the downstream signaling cascade that promotes tumor growth and angiogenesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in a range of important synthetic transformations, providing access to complex molecular scaffolds with significant potential in drug discovery. The ability to readily participate in reactions such as Suzuki-Miyaura coupling and Wittig-type olefinations makes it an indispensable tool for medicinal chemists and researchers in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the importance of such adaptable and strategically functionalized starting materials will undoubtedly increase.

References

The Biological Activity of 3,5-Dibromo-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential as a scaffold in medicinal chemistry. While direct and extensive research on its biological activities is emerging, the broader family of brominated and methoxylated benzaldehydes has demonstrated a range of promising pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide consolidates the available information on this compound and its structurally related analogs, providing insights into its synthesis, potential biological activities, and hypothetical mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and drug discovery efforts.

Introduction

This compound belongs to the class of substituted benzaldehydes, a group of compounds that are prevalent in nature and have been the subject of extensive investigation for their therapeutic potential. The unique substitution pattern of a methoxy group and two bromine atoms on the benzene ring is expected to influence its physicochemical properties, such as lipophilicity and electronic effects, which in turn can modulate its biological activity.

While specific data on this compound is limited, it has been reported to possess antibacterial activity against Staphylococcus aureus[1]. The broader class of benzaldehyde derivatives has shown a wide spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory effects. Structurally similar compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde, have been shown to exert protective effects against oxidative stress in skin cells through the modulation of key signaling pathways like Nrf2/HO-1 and MAPK[2][3]. This suggests that this compound may also interact with these pathways. This guide aims to provide a comprehensive overview of the current understanding of this compound and to serve as a resource for its further investigation and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-hydroxybenzaldehyde. The first step involves the bromination of p-hydroxybenzaldehyde to yield 3,5-dibromo-4-hydroxybenzaldehyde, which is then methylated to produce the final product.

Experimental Protocol: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde

This protocol is adapted from a patented method for the bromination of p-hydroxybenzaldehyde[4].

-

Reaction Setup: To a suitable reaction vessel, add p-hydroxybenzaldehyde (1.0 eq), potassium bromide (a source of bromide), and a water-immiscible solvent such as dichloroethane[4].

-

Bromination: Add bromine (approximately 2.2 eq) to the mixture. The reaction temperature is maintained between 30 and 70°C[4]. To facilitate the reaction and regenerate bromine from the hydrogen bromide formed, chlorine gas can be passed through the mixture[4].

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the excess bromine is neutralized, for example, with a solution of sodium sulfite. The solid product is then collected by filtration[4].

-

Purification: The crude 3,5-dibromo-4-hydroxybenzaldehyde is washed with water and a suitable organic solvent like isopropanol to remove impurities[4]. The final product is a white to off-white solid.

Experimental Protocol: Methylation of 3,5-dibromo-4-hydroxybenzaldehyde

This protocol is based on standard methylation procedures for phenols.

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq), to the mixture to deprotonate the hydroxyl group.

-

Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, ~1.2-1.5 eq) or methyl iodide (CH₃I), dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60°C) for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: After completion, the reaction mixture is filtered to remove the inorganic base. The solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Figure 1: Synthetic workflow for this compound.

Biological Activities

While comprehensive biological data for this compound is not yet available in the public domain, the activities of structurally related compounds provide valuable insights into its potential pharmacological profile.

Antimicrobial Activity

This compound has been noted for its antibacterial activity against Staphylococcus aureus[1]. The broader family of substituted benzaldehydes is known for antimicrobial effects, which are often attributed to their ability to disrupt microbial cell membranes[5]. The table below summarizes the minimum inhibitory concentrations (MICs) for some related methoxybenzaldehyde derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [6] |

| 2-Hydroxy-4-methoxybenzaldehyde | Escherichia coli | >1024 | [6] |

| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | - (21 mm zone of inhibition at 1 mg/mL) | [5] |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | 250 | [5] |

| 2,4,5-Trimethoxybenzaldehyde | Candida albicans | 1000 | [5] |

Anticancer Activity

The anticancer potential of this compound has not been directly reported. However, benzaldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and interference with cellular signaling pathways crucial for cancer cell proliferation and survival[7]. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some benzaldehyde derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzaldehyde | BxPC-3 (Pancreatic) | ~300 | [4] |

| Benzaldehyde | A549 (Lung) | ~400 | [4] |

| Benzaldehyde | PANC1 (Pancreatic) | >1000 | [4] |

| 3,5-Dimethoxybenzaldehyde derivative (Chalcone) | Various | Varies | [7] |

| Benzaldehyde derivative (CYT-Rx20) | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [8] |

| Benzaldehyde derivative (CYT-Rx20) | MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [8] |

Enzyme Inhibition

Substituted benzaldehydes have been explored as inhibitors of various enzymes, with tyrosinase being a notable target due to its role in melanogenesis and enzymatic browning[9][10]. A derivative synthesized from the immediate precursor, 3,5-dibromo-4-hydroxybenzaldehyde, showed weak inhibition of mushroom tyrosinase[11]. This suggests that this compound itself may possess enzyme inhibitory properties. The table below shows the tyrosinase inhibitory activity of some related benzaldehydes.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Benzylidene-3-methyl-2-thioxothiazolidin-4-one from 3,5-dibromo-4-hydroxybenzaldehyde | Mushroom Tyrosinase | >200 | [11] |

| 4-Bromobenzaldehyde | Mushroom Tyrosinase | 114 | [12] |

| 4-Chlorobenzaldehyde | Mushroom Tyrosinase | 175 | [12] |

| Benzaldehyde | Mushroom Tyrosinase | 31.0 | [12] |

Hypothetical Mechanism of Action: Modulation of Cellular Signaling Pathways

Based on studies of the structurally similar compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB), it is plausible that this compound may exert its biological effects through the modulation of key cellular signaling pathways involved in the response to oxidative stress and inflammation, such as the Nrf2/HO-1 and MAPK pathways[2][3].

The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress[13]. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage. It is hypothesized that this compound could act as an inducer of this pathway.

References

- 1. This compound | 108940-96-1 | IEA94096 [biosynth.com]

- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Updated Review of Tyrosinase Inhibitors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of 3,5-Dibromo-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-methoxybenzaldehyde, a halogenated aromatic aldehyde, is emerging as a compound of interest in the search for novel antibacterial agents. This technical guide synthesizes the available scientific information regarding its antibacterial properties, drawing parallels from structurally similar compounds to provide a comprehensive overview for research and development. While direct quantitative data for this specific molecule is limited in publicly accessible literature, evidence from related halogenated and methoxylated benzaldehydes suggests a promising potential for antimicrobial efficacy. This document outlines the known antibacterial activity, putative mechanisms of action, and detailed experimental protocols for the evaluation of its antibacterial and antibiofilm capabilities. The information is intended to serve as a foundational resource for researchers investigating new therapeutic avenues to combat bacterial infections.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred intensive research into novel antimicrobial compounds that can overcome existing resistance mechanisms. Benzaldehyde and its derivatives have long been recognized for their broad-spectrum antimicrobial activities.[1] The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzene ring, with halogen and hydroxyl groups being particularly impactful.[1] this compound, which incorporates both bromo and methoxy functional groups, is a promising candidate for further investigation. This guide provides an in-depth look at its antibacterial properties, supported by data from closely related molecules and established experimental methodologies.

Antibacterial Activity

Quantitative Data on a Structurally Related Compound

To provide a quantitative perspective, the following table summarizes the MIC and Minimum Bactericidal Concentration (MBC) values for 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, which shares key structural motifs with this compound.[3]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Bacillus subtilis | 1 | Not Reported |

| Staphylococcus aureus | 1 | Not Reported |

| Campylobacter jejuni | 2 | Not Reported |

| Pseudomonas aeruginosa | 4 | Not Reported |

| Streptococcus pneumoniae | 8 | Not Reported |

| Listeria monocytogenes | 8 | Not Reported |

Data sourced from a study on 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol.[3]

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of related aldehydes and benzaldehyde derivatives, a multi-targeted mode of action is likely.

The primary proposed mechanism for many benzaldehydes involves the disruption of microbial cell membranes .[1] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1][4] Aldehydes are known to interact with and cross-link proteins and other macromolecules, which could inhibit critical enzyme functions and transport systems within the bacterial cell.[4]

Another potential mechanism is the inhibition of metabolic pathways . Benzaldehyde has been shown to modulate bacterial metabolism, which could contribute to its antimicrobial effects.[5] Furthermore, some benzaldehyde derivatives have been observed to interfere with bacterial virulence factors, such as biofilm formation, which is crucial for chronic infections.[6]

Caption: Proposed mechanisms of antibacterial action.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial properties of this compound. These protocols are based on established methods used for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a positive control (bacteria and broth) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 37°C for 24-48 hours.

-

Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Agar Disk Diffusion Assay (Zone of Inhibition)

This method assesses the extent of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

-

Preparation of Agar Plate: A standardized bacterial inoculum is uniformly spread over the surface of a Mueller-Hinton agar plate.

-

Application of Test Compound: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound. The disks are then placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[7]

Caption: Workflow for antibacterial susceptibility testing.

Conclusion and Future Directions

This compound represents a molecule with considerable, yet underexplored, antibacterial potential. The presence of bromine and methoxy substituents on the benzaldehyde scaffold suggests that it could be an effective antimicrobial agent. The data from structurally similar compounds are encouraging and provide a strong rationale for further investigation.

Future research should focus on:

-

Quantitative Antibacterial Screening: Determining the MIC and MBC values of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Mechanistic Studies: Elucidating the precise mechanism of action, including its effects on bacterial cell membranes, metabolic pathways, and potential inhibition of virulence factors.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize antibacterial activity and explore the impact of different substituents.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of the compound in animal models of infection.

This technical guide provides a solid foundation for researchers to build upon in their efforts to develop new and effective antibacterial therapies. The exploration of compounds like this compound is a critical step in addressing the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-virulence potential of 2-hydroxy-4-methoxybenzaldehyde against methicillin-resistant Staphylococcus aureus and its clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

The Ascendant Role of 3,5-Dibromo-4-methoxybenzaldehyde Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 3,5-dibromo-4-methoxybenzaldehyde has emerged as a cornerstone in the development of novel therapeutic agents. Its unique substitution pattern, featuring two bromine atoms and a methoxy group, provides a fertile ground for the generation of a diverse array of derivatives with significant biological activities. This technical guide offers an in-depth exploration of the synthesis, anticancer, and antimicrobial properties of these derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, can be synthesized through the bromination of vanillin, followed by methylation. This key intermediate serves as a versatile starting material for the synthesis of various classes of bioactive molecules, most notably Schiff bases and chalcones.

Synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde from Vanillin

A foundational precursor can be synthesized from vanillin through a two-step bromination process.

Experimental Protocol:

-

Step 1: Monobromination. Dissolve vanillin (10 mmol) in acetic acid (20 mL). Add Br₂ (11 mmol) dropwise at 25 °C and stir for 4 hours. The resulting white solid, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, is collected by filtration, washed with cold water, and dried.

-

Step 2: Dibromination. To the crude monobrominated product in acetic acid, add iron powder as a catalyst. Heat the mixture to reflux and add Br₂ dropwise. Continue refluxing overnight. After cooling, the gray solid of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde is collected by filtration and washed with cold water.

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with various primary amines.

Experimental Protocol:

-

Dissolve equimolar amounts of this compound and a selected primary amine in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone.

Experimental Protocol:

-

Dissolve this compound and an appropriate acetophenone derivative in ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide dropwise to the mixture at 0-5 °C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected derivatives, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Acetylated Bromophenol | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | 8.09 (72h) | |

| Schiff Base Metal Complex | L-Cu | A549 (Lung) | 12 | |

| Schiff Base Metal Complex | L-Zn | A549 (Lung) | 80 |

Mechanism of Anticancer Action: Induction of Apoptosis

Several studies on related brominated and methoxy-substituted benzaldehyde derivatives suggest that their anticancer effects are mediated through the intrinsic mitochondrial apoptotic pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity

Chalcone and Schiff base derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The presence of the α,β-unsaturated keto functionality in chalcones is crucial for their antimicrobial action.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Chalcone | 2c (4-methoxy substitution) | S. aureus | Not specified (Excellent activity) | |

| Chalcone | 2d (4-methyl substitution) | E. coli | Not specified (Excellent activity) | |

| Chalcone | 2i (2-chloro substitution) | Gram-positive & Gram-negative bacteria | Not specified (Excellent activity) | |

| Cinnamaldehyde derivative | 4-bromophenyl substituted | A. baumannii | 32 |

Mechanism of Antimicrobial Action

The antimicrobial mechanism of these derivatives is believed to involve the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. For chalcones, the α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby inhibiting their function.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Modulation of Cellular Signaling Pathways

The biological activities of this compound derivatives are underpinned by their ability to modulate key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Derivatives of brominated benzaldehydes have been shown to suppress the activation of the NF-κB pathway. This is a critical mechanism for their anti-inflammatory and anticancer effects, as NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines and cell survival proteins. The inhibition typically occurs through the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies on structurally similar compounds indicate that derivatives of this compound can modulate this pathway, often by inhibiting the phosphorylation of key kinases such as p38 and JNK. This inhibition can contribute to the observed anticancer and anti-inflammatory effects.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential in medicinal chemistry. Their straightforward synthesis and potent biological activities make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets of these derivatives and conducting more extensive structure-activity relationship (SAR) studies to optimize their efficacy and selectivity. In vivo studies are also warranted to validate the therapeutic potential of the most promising candidates for the treatment of cancer and infectious diseases. The continued exploration of this versatile scaffold is poised to yield novel and effective therapeutic agents.

A Technical Guide to the Discovery and Isolation of 3,5-Dibromo-4-methoxybenzoic Acid from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methoxybenzoic acid, a halogenated aromatic compound, with a focus on its discovery and isolation from natural sources. The document consolidates its natural occurrence, physicochemical properties, and a generalized methodology for its extraction and characterization, addressing the core requirements for an in-depth technical resource.

Introduction

3,5-Dibromo-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a benzene ring functionalized with two bromine atoms, a methoxy group, and a carboxylic acid group.[1] Its structure presents a versatile scaffold for organic synthesis and an intermediate in the development of novel pharmaceutical agents. The presence of bromine atoms can significantly influence the molecule's lipophilicity and metabolic stability, making it an interesting subject for medicinal chemistry.[1]

This compound has been identified as a naturally occurring metabolite isolated from marine sponges, highlighting the importance of marine natural products as a source of novel chemical entities.[1][2][3][4]

Natural Occurrence

3,5-Dibromo-4-methoxybenzoic acid has been identified as a natural constituent of at least two marine sponge species.[5] The biosynthesis of such brominated compounds in marine organisms is a subject of ongoing research, often involving enzymatic halogenation.[1]

| Natural Source | Phylum | Genus | Species |

| Marine Sponge | Porifera | Amphimedon | sp. |

| Marine Sponge | Porifera | Psammaplysilla | purpurea |

Table 1: Documented natural sources of 3,5-Dibromo-4-methoxybenzoic acid.[1][5][6]

While the compound has been successfully isolated from these sponges, detailed quantitative data regarding its abundance and yield from the raw sponge material remains largely unreported in the available scientific literature.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and expected spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid is presented below. This data is essential for its identification and characterization during the isolation process.[1]

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| CAS Number | 4073-35-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 226-229 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| ¹H NMR | Expected signals for aromatic protons and a methoxy group. |

| ¹³C NMR | Expected signals for a carbonyl carbon, aromatic carbons, and a methoxy carbon. |

| IR Spectroscopy | O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (methoxy and carboxylic acid), C-Br stretch, Aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak with a characteristic isotopic pattern due to the two bromine atoms. |

Table 2: Physicochemical properties and expected spectroscopic data for 3,5-Dibromo-4-methoxybenzoic acid.[1][2][3][5]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 3,5-Dibromo-4-methoxybenzoic acid directly from its natural sources are not extensively documented in publicly available literature.[5] However, a generalized workflow can be inferred from standard practices in marine natural product chemistry.

The following diagram illustrates a generalized workflow for the extraction and isolation of metabolites like 3,5-Dibromo-4-methoxybenzoic acid from marine sponges.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are a pivotal class of aromatic compounds, forming the structural backbone of numerous molecules essential in medicinal chemistry, pharmacology, and materials science. The nature and position of substituents on the benzene ring profoundly influence the physicochemical properties of the benzaldehyde moiety, thereby dictating their reactivity, bioavailability, and biological activity. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted benzaldehydes, including their acidity (pKa), lipophilicity (logP), solubility, and spectroscopic characteristics. Detailed experimental protocols for the determination of these properties are provided, alongside an exploration of the electronic and steric effects of substituents, quantified through the Hammett equation. Furthermore, this guide delves into the biological significance of these compounds by illustrating their involvement in critical signaling pathways, offering insights for rational drug design and development.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent. The reactivity and properties of this fundamental structure can be finely tuned by the introduction of various functional groups at the ortho, meta, and para positions of the aromatic ring. These substituents alter the electron density distribution within the molecule, impacting the electrophilicity of the carbonyl carbon and the overall polarity, which in turn governs the compound's behavior in chemical and biological systems.[1] Understanding these structure-property relationships is paramount for the rational design of novel therapeutics, probes, and functional materials. This guide serves as a detailed resource for researchers, providing both the foundational knowledge and the practical methodologies required to work effectively with this versatile class of molecules.

The Influence of Substituents on Physicochemical Properties

The electronic properties of a substituent are broadly categorized as either electron-donating (EDG) or electron-withdrawing (EWG). EDGs, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic ring, particularly at the ortho and para positions.[2] Conversely, EWGs, like nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring. These electronic perturbations, along with steric effects, directly modulate the physicochemical properties of substituted benzaldehydes.

Hammett Equation: Quantifying Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry that describes a linear free-energy relationship between reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[3] It provides a quantitative measure of the electronic influence of a substituent. The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the reference constant for the unsubstituted reactant (substituent is H).

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It reflects the electronic effect of the substituent.

-

ρ (rho) is the reaction constant , which is dependent on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects.[3]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.[4][5]

Table 1: Hammett Sigma (σ) Constants for Common Substituents

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -N(CH₃)₂ | -0.15 | -0.83 |

| -OH | 0.10 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.05 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.40 | 0.23 |

| -I | 0.35 | 0.18 |

| -CHO | 0.36 | 0.43 |

| -COCH₃ | 0.38 | 0.50 |

| -COOCH₃ | 0.33 | 0.45 |

| -CN | 0.62 | 0.67 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

| -SO₂CH₃ | 0.68 | 0.72 |

(Data compiled from various sources including[1][6][7])

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a range of substituted benzaldehydes. These values are crucial for predicting the behavior of these compounds in various experimental and biological settings.

Table 2: pKa Values of Substituted Benzaldehydes

| Substituent | Position | pKa |

| -H | - | 14.9 (pKa of the α-proton) |

| -NO₂ | ortho | - |

| -NO₂ | meta | - |

| -NO₂ | para | - |

| -Cl | ortho | - |

| -Cl | meta | - |

| -Cl | para | - |

| -CH₃ | ortho | - |

| -CH₃ | meta | - |

| -CH₃ | para | - |

| -OCH₃ | ortho | - |

| -OCH₃ | meta | - |

| -OCH₃ | para | - |

Table 3: LogP Values of Substituted Benzaldehydes

| Substituent | Position | LogP |

| -H | - | 1.51 |

| -OCH₃ | meta | 2.06 |

| -OCH₃ | para | 1.74 |

| -OCH₃ (and -OH) | 3-methoxy-4-hydroxy (Vanillin) | 1.21 |

Table 4: Aqueous Solubility of Substituted Benzaldehydes

| Compound | Solubility (g/L) | Temperature (°C) |

| Benzaldehyde | 6.95 | 25 |

(Data compiled from[12]) Benzaldehyde is generally considered to have low solubility in water but is soluble in many organic solvents.[12][13]

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and quantification of substituted benzaldehydes.

UV-Vis Spectroscopy

The ultraviolet-visible spectra of benzaldehydes exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the nature and position of substituents.

Table 5: UV-Vis Spectroscopic Data for Nitrobenzaldehydes in Cyclohexane

| Isomer | λ_max (nm) (n→π) | ε_max (M⁻¹cm⁻¹) | λ_max (nm) (π→π) | ε_max (M⁻¹cm⁻¹) | λ_max (nm) (π→π*) | ε_max (M⁻¹cm⁻¹) |

| ortho | ~350 | ~100 | ~300 | ~1000 | ~250 | ~10000 |